molecular formula C4H7ClN4 B6261235 pyrimidine-4,5-diamine hydrochloride CAS No. 97846-32-7

pyrimidine-4,5-diamine hydrochloride

Cat. No.: B6261235
CAS No.: 97846-32-7
M. Wt: 146.6
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Description

Pyrimidine-4,5-diamine hydrochloride is a chemical compound belonging to the pyrimidine family, which is a class of nitrogen-containing heterocycles Pyrimidines are fundamental components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes

Mechanism of Action

Target of Action

Pyrimidine-4,5-diamine hydrochloride, a type of pyrimidopyrimidine, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .

Mode of Action

The compound interacts with its target, EGFR, by acting as a selective inhibitor . This means it binds to the receptor and blocks its activation, thereby preventing the downstream signaling pathways that lead to cell proliferation and survival .

Biochemical Pathways

Upon inhibition of EGFR, the downstream biochemical pathways affected include the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways . These pathways are crucial for cell proliferation, survival, and differentiation. By inhibiting EGFR, this compound disrupts these pathways, potentially leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability. Factors such as its solubility, stability, and permeability would influence how well the compound is absorbed and distributed throughout the body, how it is metabolized, and how quickly it is excreted .

Result of Action

The primary result of this compound’s action is the inhibition of EGFR, leading to disruption of downstream signaling pathways and potentially reduced cell proliferation and increased cell death . This could have significant implications in the treatment of diseases characterized by overactive EGFR signaling, such as certain types of cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and composition of the biological environment, the presence of other drugs or substances, and the specific characteristics of the target cells

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-4,5-diamine hydrochloride typically involves the reaction of pyrimidine derivatives with amines under specific conditions. One common method includes the reaction of 4,5-dichloropyrimidine with ammonia or primary amines in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of pyrimidine-4,5-diamine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions: Pyrimidine-4,5-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrimidine-4,5-dione derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert this compound to its corresponding tetrahydropyrimidine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups, such as halogens or alkyl groups, using reagents like halogenating agents or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran or diethyl ether; low to moderate temperatures.

    Substitution: Halogenating agents (e.g., chlorine, bromine), alkyl halides; polar aprotic solvents like dimethylformamide or acetonitrile; varying temperatures depending on the reaction.

Major Products Formed:

    Oxidation: Pyrimidine-4,5-dione derivatives.

    Reduction: Tetrahydropyrimidine derivatives.

    Substitution: Halogenated or alkylated pyrimidine derivatives.

Scientific Research Applications

Pyrimidine-4,5-diamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.

    Biology: Studied for its potential role in modulating biological pathways and interactions with nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Comparison with Similar Compounds

Pyrimidine-4,5-diamine hydrochloride can be compared with other similar compounds, such as:

    Pyrimidine-2,4-diamine: Another diamine derivative with different substitution patterns and potentially different biological activities.

    Pyrimidine-4,6-diamine: Similar structure but with amino groups at different positions, leading to variations in reactivity and applications.

    Pyrimidine-5,6-diamine: Another isomer with distinct chemical and biological properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity

Properties

CAS No.

97846-32-7

Molecular Formula

C4H7ClN4

Molecular Weight

146.6

Purity

95

Origin of Product

United States

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